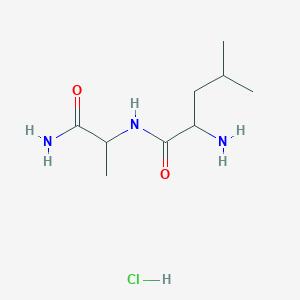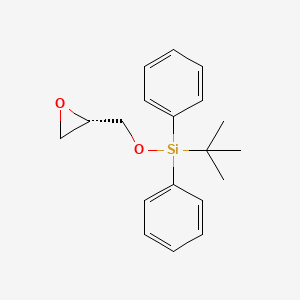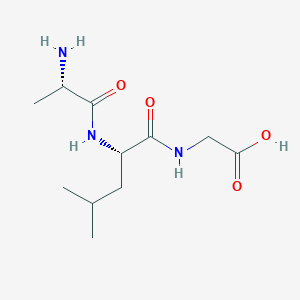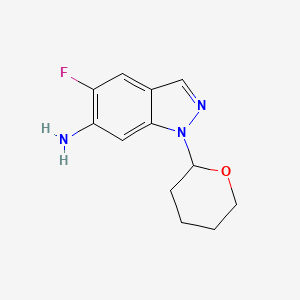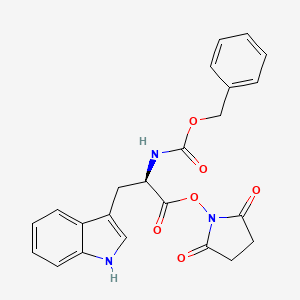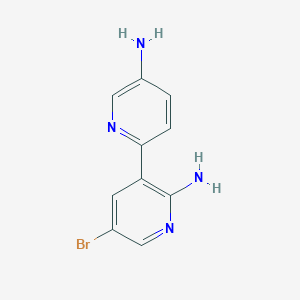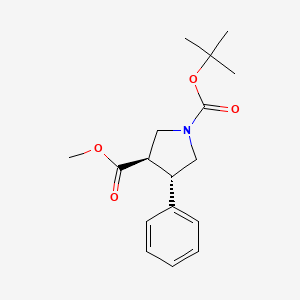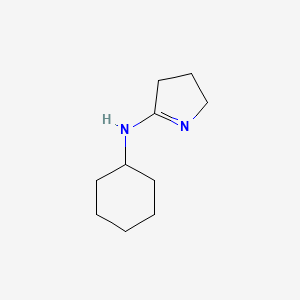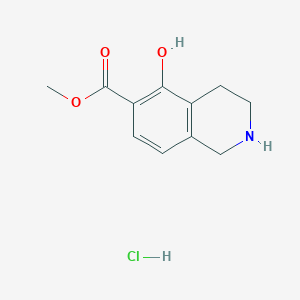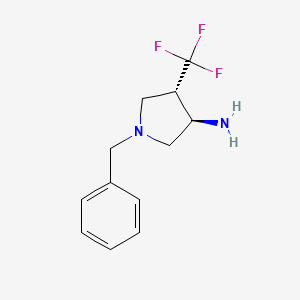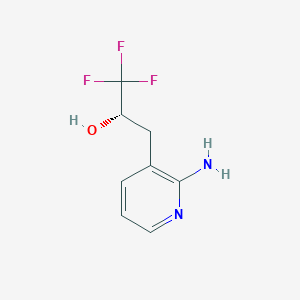
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound with a pyridine ring substituted with an amino group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and a solvent to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyridine compounds .
Applications De Recherche Scientifique
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl and amino groups, such as:
- 3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
- 2-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol .
Uniqueness
The uniqueness of (2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol lies in its chiral center, which can result in different biological activities compared to its achiral counterparts. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H9F3N2O |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
(2S)-3-(2-aminopyridin-3-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6(14)4-5-2-1-3-13-7(5)12/h1-3,6,14H,4H2,(H2,12,13)/t6-/m0/s1 |
Clé InChI |
IHUPGMMKTWUHFK-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(N=C1)N)C[C@@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=C(N=C1)N)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-N-[2-(diethylamino)ethyl]-3,3-dimethylbutanamide](/img/structure/B13900603.png)
![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
